Datiscin

Description

Historical Trajectories of Flavonoid Research in Natural Product Chemistry

The study of flavonoids within natural product chemistry has evolved significantly over time. In the early 20th century, flavonoids and related substances were chemically characterized and synthesized, with initial interest primarily focused on their role as plant pigments, particularly anthocyanins. Since these early investigations, the field has expanded dramatically, with over 9,000 flavonoid derivatives reported nih.gov.

A key moment in flavonoid research occurred in 1938 when Hungarian scientist Dr. Albert Szent-Györgyi discovered compounds from oranges that he initially termed "vitamin P," later identified as flavonoids, specifically rutin (B1680289) restorativemedicine.orgscispace.com. This discovery highlighted a relationship between flavonoids and vitamin C, suggesting a synergistic effect on antioxidant potential restorativemedicine.org.

In the early 1960s, flavonoids were sometimes considered metabolic waste products in plants, although their function as flower colorants and their distribution across plant taxa were subjects of interest. scispace.com. However, the understanding of their biosynthesis began to emerge during this period scispace.com. The field experienced a significant acceleration in research, particularly after the mid-1980s, driven by the discovery of new flavonoids, the application of advanced analytical techniques, genetic manipulation of flavonoid pathways, and an improved understanding of their structures and physiological functions in both plants and animals scispace.com.

Historically, flavonoids were primarily viewed as the active components of medicinal plants. From the 2000s onward, there was a shift in perspective, with flavonoids increasingly regarded as bioactive food ingredients nih.gov. The exponential rise in publications on flavonoids over the last 25 years is linked to the growing interest in healthy foods, supplements, and nutraceuticals, as well as large epidemiological studies exploring the link between flavonoid consumption and the incidence of diseases like cancer, stroke, and coronary heart disease nih.gov.

Academic Significance of Datiscin within Glycosylated Flavonoid Studies

This compound's significance in academic research is closely tied to its identity as a glycosylated flavonoid. Glycosylation, the process of attaching sugar moieties to a flavonoid aglycone, is a common modification in plant secondary metabolites and represents the final step in their biosynthesis cas.cz. This modification has a profound impact on the properties of flavonoids, including their solubility, stability, and biological activities cas.cznih.govijper.orgresearchgate.netresearchgate.netpjmonline.org.

Flavonoid aglycones often have limited solubility in aqueous solutions and can form insoluble polymers nih.gov. Glycosylation significantly enhances the water solubility of flavonoids, which is crucial for their absorption and distribution in biological systems nih.govijper.orgresearchgate.netresearchgate.netpjmonline.org. This improved solubility and stability make glycosylated flavonoids, such as this compound, particularly relevant for research into their potential applications ijper.orgresearchgate.netresearchgate.netpjmonline.org.

While glycosylation can sometimes reduce the in vitro antioxidant activity compared to their aglycones, it can also enhance specific biological activities and improve pharmacokinetic properties in vivo, such as maintaining higher plasma levels and longer mean residence times nih.govresearchgate.netresearchgate.nettandfonline.com. The presence and type of sugar moiety, as well as the position of attachment, play a crucial role in determining the biological activity of glycosylated flavonoids cas.cznih.govijper.org. This compound, as a datiscetin-3-O-rutinoside extrasynthese.comnih.gov, exemplifies a flavonoid with a specific glycosylation pattern that is a subject of academic investigation.

Current State of Scholarly Inquiry on this compound: An Overview

Current scholarly inquiry on this compound focuses on its occurrence in plants, its chemical properties, and its potential biological activities, particularly in the context of its glycosylated structure. This compound has been identified in plants such as Datisca glomerata and Datisca cannabina nih.govcymitquimica.com, as well as in Stylosanthes fruticosa and Farsetia stylosa informaticsjournals.co.inresearchgate.netinformaticsjournals.co.injppres.com, Zanthoxylum leprieurii semanticscholar.org, Thunbergia alata ekb.eg, and Houttuynia cordata mdpi.commdpi.com.

Research highlights this compound's potential interactions with biological targets. For instance, studies have shown this compound's strong interactions with pro-inflammatory cytokines like TNF-α and IL-6, suggesting a potential role in anti-inflammatory effects informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in. Molecular docking studies have investigated these interactions, providing insights into the potential mechanisms of action informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in.

Furthermore, this compound has been explored for its potential antihyperglycemic activity through the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase jppres.com. Molecular docking simulations have indicated favorable binding affinities of this compound with the catalytic residues of these enzymes jppres.com.

The compound's antioxidant properties, linked to its ability to interact with free radicals and reactive oxygen species, are also under scientific investigation biosynth.com. Researchers are exploring its potential in reducing oxidative damage in cells biosynth.com.

The academic significance of this compound within glycosylated flavonoid studies is further underscored by research into its impact on solubility, stability, and bioavailability compared to its aglycone, datiscetin (B192513) researchgate.netresearchgate.net. Understanding how the rutinoside moiety in this compound influences its biological fate and activity is a key area of current investigation.

Data Tables

Here is a table summarizing some research findings related to this compound's interactions:

| Compound | Target | Interaction Type | Binding Energy (Kcal/mol) | Interacting Residues | Source Plant |

| This compound | TNF-α | Strong Interaction informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in | Not specified in source informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in | Not specified in source informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in | Stylosanthes fruticosa informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in |

| This compound | IL-6 | Strong Interaction informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in | -6.26 informaticsjournals.co.in | Q175, S176, R179 informaticsjournals.co.in | Stylosanthes fruticosa informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in |

| This compound | α-amylase | Inhibitory Activity jppres.com | High Binding Affinity jppres.com | Catalytic residues jppres.com | Farsetia stylosa jppres.com |

| This compound | α-glucosidase | Inhibitory Activity jppres.com | High Binding Affinity jppres.com | Catalytic residues jppres.com | Farsetia stylosa jppres.com |

| This compound | TRβ1 | Superior binding score mdpi.com | > -7.3 mdpi.com | Hydrogen bonds mdpi.com | Houttuynia cordata mdpi.com |

Note: Binding energy values and specific interacting residues are provided where available in the cited sources.

Here is a table showing the presence of this compound in different plant species:

| Compound | Plant Species | Plant Part (if specified) | Source |

| This compound | Datisca glomerata | Not specified | cymitquimica.com |

| This compound | Datisca cannabina | Not specified | nih.gov |

| This compound | Stylosanthes fruticosa | Ethyl acetate (B1210297) extract | informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in |

| This compound | Farsetia stylosa | Methanol (B129727) extract | jppres.com |

| This compound | Zanthoxylum leprieurii | Leaves | semanticscholar.org |

| This compound | Thunbergia alata | Leaves ethanol (B145695) extract | ekb.eg |

| This compound | Houttuynia cordata | Ethanolic extract | mdpi.commdpi.com |

| This compound | Primula officinalis | Roots | medchemexpress.com |

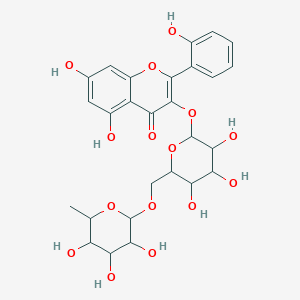

Structure

2D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJCTXDEJUWVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421269 | |

| Record name | AC1NYKG7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-92-2 | |

| Record name | AC1NYKG7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Derivation and Phytochemical Investigations of Datiscin

Primary and Secondary Plant Sources of Datiscin

This compound has been identified in several plant species, with some genera being particularly noteworthy as primary sources or for their contribution to the understanding of its biosynthesis.

Datisca glomerata as a Prototypical Source

Datisca glomerata (C. Presl) Baill, commonly known as False Hemp, is recognized as a prototypical source of this compound cymitquimica.comblogspot.com. Phytochemical analysis of D. glomerata has revealed the presence of this compound, particularly in its aerial parts nih.gov. The plant is known to contain a high level of rutinose-containing flavonoid glycosides, with this compound (5,7,2-trihydroxyflavone-3-O-rutinose) being a major component researchgate.net. Research on D. glomerata has also focused on the presence of rutinose, a sugar moiety found in this compound, in different plant tissues like roots, nodules, and leaves researchgate.net. Studies comparing the metabolite profiles of D. glomerata roots and nodules have shown that datiscetin (B192513) and this compound are among the most abundant flavonoids in the nodules, suggesting an emphasis on the pinocembrin (B1678385) biosynthetic pathway in this plant nih.govresearchgate.net.

Datisca cannabina as a Noteworthy Biosynthetic Origin

Datisca cannabina L., a close relative of D. glomerata, is also a noteworthy source of this compound blogspot.comresearchgate.net. Investigations into D. cannabina have contributed to the understanding of flavonoid biosynthesis, including that of this compound iosrphr.org. The roots and leaves of D. cannabina have historically been used as a source for a pigment which is identified as datiscetin-3-rutinoside (this compound) blogspot.com. Flavonoids found in D. cannabina include datiscetin 3-rutinoside and galangin (B1674397) 3-rutinoside, along with kaempferol, quercetin (B1663063), and galangin iosrphr.org. Further studies have specifically investigated the biosynthesis of flavonoids in Datisca cannabina, providing insights into the pathways leading to compounds like this compound iosrphr.org.

Occurrence and Profiling in Diverse Plant Genera and Species

Beyond the Datisca genus, this compound has been identified in other diverse plant families and species through phytochemical profiling.

This compound has been detected in Zanthoxylum leprieurii Guill. et Perr., a species belonging to the Rutaceae family researchgate.netjddtonline.info. Screening of flavonoid compounds in different parts of Z. leprieurii, including fruit, leaf, stem, and root bark extracts, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) revealed the presence of this compound specifically in the leaves researchgate.netjddtonline.info. This was reported as the first time this compound, along with neodiosmin (B8072528) and rutin (B1680289), was detected in Z. leprieurii researchgate.netjddtonline.info.

Farsetia stylosa R.Br., a desert herb in the Brassicaceae family, has also been found to contain this compound jppres.com. Chemical analysis of the methanolic extract of F. stylosa using LC-HRMS enabled the detection of various metabolites, including this compound jppres.com. This compound, along with quercetagetin-7-O-glucoside, was identified as one of the flavonol glycosides present in this species jppres.com. F. stylosa is native to regions spanning from Mauritania to Eritrea and Northwest India, growing primarily in desert or dry shrubland biomes kew.orgefloraofindia.com.

Houttuynia cordata Thunb., an aromatic medicinal herb in the Saururaceae family, is another plant source where this compound has been identified researchgate.netmdpi.com. Metabolomic profiling of H. cordata has indicated the presence of this compound among various compounds researchgate.netmdpi.com. This plant is widely distributed in East Asian countries and is known for its traditional medicinal uses researchgate.netmdpi.comwikipedia.org.

Here is a summary of the plant sources of this compound:

| Plant Species | Family | Plant Part(s) Where this compound Was Found | Key Findings |

| Datisca glomerata | Datiscaceae | Aerial parts, Nodules, Roots, Leaves | Prototypical source, high levels of rutinose-containing flavonoid glycosides |

| Datisca cannabina | Datiscaceae | Roots, Leaves | Noteworthy source, contributes to biosynthesis understanding |

| Zanthoxylum leprieurii | Rutaceae | Leaves | Detected for the first time in this species |

| Farsetia stylosa | Brassicaceae | Methanolic extract (whole plant likely) | Identified as a flavonol glycoside |

| Houttuynia cordata | Saururaceae | Whole plant (extracts) | Identified through metabolomic profiling |

Lens culinaris L. (Fabaceae Family)

Lens culinaris, commonly known as lentil, is a widely cultivated legume belonging to the Fabaceae family. Lentils are recognized for their nutritional value and are known to contain various phytochemicals, including phenolic compounds, flavonoids, carotenoids, and tocopherols (B72186) nih.govmedicago.senih.gov. These compounds are associated with antioxidant and anti-inflammatory effects medicago.senih.gov. While extensive research details the phytochemical composition of Lens culinaris, including various flavonoids and phenolic acids, the consulted literature does not specifically report the presence of this compound in this species nih.govmedicago.senih.govplantbreedbio.orgresearchgate.netekb.egarchive.orginformaticsjournals.co.inthefreedictionary.comjneonatalsurg.com. Studies on Lens culinaris have highlighted other compounds contributing to its antioxidant capacity, such as lutein (B1675518) and zeaxanthin (B1683548) among carotenoids, and various flavanols and phenolic acids nih.govarchive.org.

Sonchus cornutus (Asteraceae Family)

Sonchus cornutus, a wild edible plant within the Asteraceae family, has been subject to metabolic profiling to identify its chemical constituents. These investigations have revealed that S. cornutus is a source of various polyphenolic compounds, including anthocyanidin glycosides, coumarins, flavonoids and their corresponding glycosides, and phenolic acids researchgate.netniscair.res.in. This compound has been identified as one of the compounds present in Sonchus cornutus researchgate.netniscair.res.in. The plant extract has demonstrated significant antioxidant potential and other biological activities in research settings researchgate.netniscair.res.in.

Stylosanthes fruticosa (Fabaceae Family)

Stylosanthes fruticosa is a fodder shrub belonging to the Fabaceae family. Phytochemical analysis of Stylosanthes fruticosa leaf extracts has led to the identification of several flavonoid-based phenolic compounds jppres.comresearchgate.net. Using techniques such as LC-MS/MS, this compound was identified within the ethyl acetate (B1210297) extract of S. fruticosa jppres.comresearchgate.net. Research findings suggest that this compound may play a significant role in the observed anti-inflammatory effects of Stylosanthes fruticosa, demonstrating strong interactions with inflammatory markers like TNF-α and IL6 in docking studies jppres.comresearchgate.net. Other phytochemical studies on S. fruticosa have broadly identified the presence of flavonoids and phenolic compounds researchgate.netfrontiersin.orgplantsjournal.com.

Daucus carota (Apiaceae Family)

Daucus carota, commonly known as carrot, is a prominent member of the Apiaceae family. Phytochemical investigations into Daucus carota have revealed a complex composition including carotenoids, phenolic compounds, polyacetylenes, isocoumarins, and sesquiterpenes plantbreedbio.orgekb.eg. While carotenoids like β-carotene and α-carotene are well-known constituents, studies have also identified various flavonoids and phenolic acids plantbreedbio.orgekb.eg. More specifically, datiscetin 3-O-rutinoside, also referred to as this compound, has been identified in the leaf extract of Daucus carota through UPLC-QTOF/MS analysis niscair.res.in.

Ethnobotanical Contextualization of this compound-Containing Flora (Academic Reviews)

Ethnobotany explores the relationship between people and plants, including the traditional knowledge and uses of plants for various purposes, such as medicine. Academic reviews in ethnobotany synthesize information on how different plant species and families have been traditionally utilized by indigenous communities and in traditional medicine systems. Families like Fabaceae and Asteraceae, which include this compound-containing species such as Stylosanthes fruticosa and Sonchus cornutus, are frequently highlighted in ethnobotanical reviews for their prominence in traditional medicine. Similarly, the Apiaceae family, to which Daucus carota belongs, also features in ethnobotanical records.

Traditional Applications and Indigenous Knowledge Systems

Plants containing this compound have a history of traditional use in various indigenous knowledge systems. For instance, Stylosanthes fruticosa is recognized as a folklore medicinal plant used in Ayurvedic and Siddha systems of medicine researchgate.netfrontiersin.orgplantsjournal.com. While these traditional uses are documented, the specific contribution of this compound to all of them requires further investigation. However, as mentioned earlier, this compound's presence in S. fruticosa has been linked to its anti-inflammatory potential in recent studies jppres.comresearchgate.net.

Sonchus cornutus is traditionally used in Sudan for the treatment of ailments such as diabetes, hypertension, and malaria researchgate.net. The identification of this compound among the polyphenolic compounds in S. cornutus provides a phytochemical basis for exploring the potential role of this flavonoid in the plant's traditional applications researchgate.netniscair.res.in.

Daucus carota has a long history of traditional use for various health purposes, including as an antilithic, diuretic, carminative, antiseptic, and anti-inflammatory agent. While these traditional uses are associated with the plant as a whole and its complex mixture of phytochemicals, the confirmed presence of this compound in Daucus carota leaf extract niscair.res.in suggests it as one of the many compounds that could potentially contribute to some of these observed traditional effects.

Academic reviews on ethnobotanical practices often highlight the importance of documenting traditional knowledge as a source for discovering potential therapeutic agents from plants. The presence of compounds like this compound in plants used in traditional medicine underscores the value of ethnobotanical studies in guiding phytochemical and pharmacological research.

Table 1: this compound-Containing Plants and Relevant Phytochemical/Ethnobotanical Notes

| Plant Species | Family | This compound Reported? | Key Phytochemical Findings Related to this compound | Ethnobotanical Context (if linked) |

| Lens culinaris L. | Fabaceae | Not reported | Rich in other phenolics and flavonoids; this compound presence not found in review. | Part of traditional diets; general health benefits associated with flavonoids. |

| Sonchus cornutus | Asteraceae | Yes | Identified in metabolic profiling; plant is a source of polyphenolic compounds. researchgate.netniscair.res.in | Traditionally used in Sudan for diabetes, hypertension, malaria. researchgate.net |

| Stylosanthes fruticosa | Fabaceae | Yes | Identified via LC-MS/MS; suggested role in anti-inflammatory effects. jppres.comresearchgate.net | Folklore medicinal plant in Ayurveda and Siddha systems. researchgate.netfrontiersin.orgplantsjournal.com |

| Daucus carota | Apiaceae | Yes | Identified in leaf extract via UPLC-QTOF/MS. niscair.res.in | Traditionally used for various ailments including inflammation. |

This compound, a prominent flavonoid glycoside found notably in Datisca cannabina, is synthesized through intricate enzymatic steps integrated within the broader plant phenylpropanoid and flavonoid biosynthesis pathways. Its production involves specific enzymatic activities, including those of flavonol synthase and rhamnosyl transferase, and is characterized by distinct glycosylation patterns involving sugar moieties like rutinose.

Datiscin Biosynthesis and Metabolic Transformations

Glycosylation Patterns and Sugar Moiety Metabolism in Datiscin Production

This compound is characterized by its specific glycosylation pattern, featuring a rutinose disaccharide attached to the datiscetin (B192513) aglycone. nih.gov Rutinose is an α-L-rhamnopyranoside-(1 → 6)-D-glucose. nih.gov The formation of this specific glycosidic linkage is catalyzed by glycosyltransferases, including rhamnosyl transferases and potentially glucosyl transferases that assemble the rutinose unit before or during its attachment to datiscetin. wikipedia.orgnih.gov The metabolism of sugar moieties, particularly rutinose and its components (glucose and rhamnose), plays a significant role in this compound production and turnover in plants like Datisca glomerata. nih.gov Rutinose has been found in high amounts as a free sugar in D. glomerata, raising questions about its release from flavonoid glycosides like this compound through enzymatic hydrolysis. nih.gov A flavonol 3-O-β-heterodisaccharidase has been identified that can cleave this compound into datiscetin and rutinose, or catalyze a transglycosylation reaction. nih.gov This suggests a dynamic metabolic landscape where glycosylation and deglycosylation reactions influence the pool of this compound and its constituent sugar moieties. nih.gov The localization of these enzymatic activities, potentially in the tonoplast or apoplast, further influences the accumulation and availability of this compound and free rutinose within plant tissues. nih.gov

Rutinose as a Constituent Glycosidic Unit of this compound

This compound is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (datiscetin) linked to a sugar moiety. The disaccharide rutinose is a key glycosidic unit found in this compound. Rutinose is a disaccharide composed of α-L-rhamnopyranoside linked to D-glucose through a (1→6) glycosidic bond wikipedia.orgnih.govwikipedia.org. This specific linkage is characteristic of rutinosides, a class of glycosides that includes this compound and rutin (B1680289) wikipedia.orgdrrathresearch.org. While rutinose is commonly found as part of flavonoid glycosides like this compound and rutin, it has also been identified as a free sugar in certain plant species, notably Datisca glomerata and Datisca cannabina researchgate.netresearchgate.netnih.govnih.gov.

Metabolic Dynamics of Rutinose and Methylrutinose in Plant Systems

In plant systems, particularly in Datisca glomerata, rutinose and methylrutinose (α-L-rhamnopyranoside-(1→6)-1-O-β-D-methylglucose) have been observed to play roles in carbon metabolism researchgate.netnih.govnih.gov. These disaccharides can accumulate to high concentrations, suggesting a function in transient carbon storage, especially in sink organs like roots and nodules, and to a lesser extent in source leaves researchgate.netnih.govnih.gov. Their presence as free sugars, particularly rutinose in the apoplast of D. glomerata leaves, indicates their involvement in sugar transport and partitioning within the plant nih.gov.

Enzymatic Hydrolysis by 3-O-β-heterodisaccharidase

The release of free rutinose from flavonoid glycosides like this compound can occur through enzymatic hydrolysis. Flavonol 3-O-β-heterodisaccharidases are enzymes capable of cleaving the glycosidic bond at the 3-O position of flavonols, releasing the attached disaccharide, such as rutinose thieme-connect.comthieme-connect.com. While the direct enzymatic hydrolysis of this compound by a specific 3-O-β-heterodisaccharidase in Datisca species is implied by the presence of free rutinose, studies on similar enzymes from other plants, like Fagopyrum esculentum, demonstrate this type of activity, releasing rutinose from rutin thieme-connect.com. The question of whether free rutinose in D. glomerata is released enzymatically from this compound or other rutinosides has been raised, with evidence suggesting enzymatic rather than chemical hydrolysis during extraction procedures nih.gov.

Abiotic and Biotic Elicitors of this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites, including flavonoids like this compound, in plant tissues can be modulated by various environmental factors, categorized as abiotic and biotic elicitors phytojournal.commaxapress.commdpi.comresearchgate.netnih.gov. Elicitors are chemical or biological factors that trigger defense responses and the production of secondary metabolites in plants phytojournal.com. Abiotic elicitors include non-biological factors such as light, temperature stress, drought, salinity, and chemical compounds maxapress.commdpi.com. Biotic elicitors originate from living organisms, such as pathogens, herbivores, or beneficial microbes, and can include components of microbial cell walls or proteins phytojournal.commaxapress.commdpi.com. The application of elicitors is recognized as an effective strategy to enhance the production of desired secondary metabolites in plant in vitro cultures and whole plants mdpi.comresearchgate.netnih.gov.

Modulation by Root Nodule Symbiosis with Frankia in Datisca glomerata

The symbiotic relationship between the actinobacteria Frankia and the actinorhizal plant Datisca glomerata has been shown to influence the plant's metabolism, including the accumulation of specific compounds. D. glomerata forms nitrogen-fixing root nodules in symbiosis with Frankia researchgate.netnih.govnih.govdiva-portal.orgeuropeana.eu. This symbiosis involves a complex molecular dialogue between the plant and the bacterium, leading to the formation of nodules where nitrogen fixation occurs diva-portal.org. Studies comparing the metabolite profiles of roots and nodules of D. glomerata have revealed distinct patterns of flavonoid accumulation frontiersin.org. While flavonoids are known to play roles in legume nodulation, their specific functions and modulation by Frankia symbiosis in D. glomerata, particularly concerning this compound, are areas of ongoing research frontiersin.org. The symbiosis significantly impacts carbon and nitrogen partitioning within the plant, which in turn can affect the availability of precursors for secondary metabolite biosynthesis, potentially influencing this compound levels nih.govdiva-portal.org.

Transcriptomic and Metabolomic Correlates of Flavonoid Metabolic Flux

Integrated transcriptomic and metabolomic analyses are powerful tools for understanding the complex regulation of metabolic pathways, including flavonoid biosynthesis nih.govresearchgate.netmdpi.commdpi.comnih.gov. Transcriptomics provides insights into gene expression levels, revealing which genes encoding enzymes in the flavonoid pathway are up- or down-regulated under different conditions, such as elicitation or symbiosis nih.govresearchgate.netmdpi.commdpi.comnih.gov. Metabolomics provides a snapshot of the metabolic profile, identifying and quantifying the various flavonoid compounds present in plant tissues nih.govmdpi.commdpi.comnih.gov. By integrating these two data sets, researchers can correlate changes in gene expression with changes in metabolite accumulation, providing a comprehensive view of metabolic flux through the flavonoid pathway nih.govresearchgate.netmdpi.commdpi.comnih.gov. Studies using these approaches in various plants have identified key genes and enzymes involved in flavonoid biosynthesis and revealed how their expression levels influence the production and accumulation of specific flavonoids nih.govmdpi.commdpi.comnih.gov. While specific integrated analyses focusing solely on this compound accumulation in D. glomerata under elicitation were not explicitly detailed in the search results, the general principle applies: changes in abiotic or biotic conditions that elicit this compound accumulation would likely be reflected in altered expression of genes encoding enzymes in the datiscetin and rutinose biosynthetic pathways, as well as changes in the levels of intermediate and final flavonoid metabolites mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov.

Molecular Pharmacology and Cellular Mechanisms of Datiscin: Preclinical Investigations

Mechanistic Elucidation of Datiscin’s Biological Actions (In Vitro Studies)

In vitro studies provide a controlled environment to dissect the specific interactions and pathways influenced by this compound at the cellular and molecular level.

Anti-inflammatory Modulatory Effects

This compound has demonstrated anti-inflammatory modulatory effects in various in vitro models, suggesting its potential to interfere with inflammatory processes.

Research indicates that this compound may interfere with pro-inflammatory signaling cascades. While specific detailed pathways modulated by this compound are still being elucidated, studies on other natural compounds with anti-inflammatory properties highlight common targets such as the NF-κB pathway and MAPK pathways, which are central to the inflammatory response mdpi.comnih.govresearchgate.net. Activation of these pathways leads to the production of numerous pro-inflammatory mediators researchgate.net. For instance, the NF-κB pathway is a key regulator of genes involved in inflammation nih.gov.

This compound has been shown to interact directly with key pro-inflammatory cytokines, which are crucial mediators of the inflammatory response.

In silico docking studies have provided insights into the potential interaction of this compound with Tumor Necrosis Factor-alpha (TNF-α). This compound has exhibited favorable binding energy with TNF-α, suggesting a strong interaction. These studies indicate that this compound may interact with specific residues in the active site of TNF-α, including interactions like hydrogen bonds with residues such as Y151B, S60B, and Y119B, and pi-pi interactions with Y59A researchgate.net. These residues are considered important for TNF-α dimerization inhibition researchgate.net. The binding energy observed for this compound with TNF-α in one study was -7.24 kcal/mol researchgate.net.

Molecular docking analyses have also explored the potential interactions of this compound with Interleukin-6 (IL-6). This compound has shown interactions with residues of IL-6 that are reported to be involved in IL-6-IL-6 receptor interactions researchgate.net. Specifically, interactions with residues like Q175, S176, and R179 through hydrogen bonds have been observed in in silico studies researchgate.net. The binding energy for this compound interacting with IL-6 was reported as -6.26 Kcal/mol researchgate.net. The interaction of IL-6 with its receptor (IL-6R) and glycoprotein (B1211001) 130 (gp130) is crucial for activating downstream signaling cascades frontiersin.org.

Data from in silico docking studies on the interaction of this compound with TNF-α and IL-6 are summarized in the table below:

| Cytokine | Binding Energy (kcal/mol) | Interacting Residues (Examples) | Type of Interaction (Examples) | Source |

| TNF-α | -7.24 | Y151B, S60B, Y119B, Y59A | Hydrogen bond, Pi-pi interaction | researchgate.net |

| IL-6 | -6.26 | Q175, S176, R179 | Hydrogen bond | researchgate.net |

Direct Interaction with Pro-inflammatory Cytokines

Tumor Necrosis Factor-alpha (TNF-α) Binding

Antioxidant Capacity and Redox Regulation

This compound has demonstrated antioxidant capacity in in vitro settings, suggesting its ability to counteract oxidative stress and influence cellular redox balance. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative damage academicjournals.orgmdpi.com.

In vitro antioxidant activity is commonly assessed through various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP) assays mdpi.comekb.egscielo.org.mx. These methods evaluate the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals or reduce oxidized species academicjournals.orgnih.gov. Studies on various plant extracts containing flavonoids, including this compound, have shown free radical scavenging activity ekb.egnih.gov. The antioxidant mechanism of phenolic compounds, such as flavonoids like this compound, is often attributed to the presence of hydroxyl groups and conjugated systems, which enable them to scavenge free radicals ekb.eg.

Redox regulation within cells is a complex process involving a balance between the production and removal of reactive oxygen species (ROS) mdpi.comsemanticscholar.org. Maintaining precise ROS levels is essential for cell signaling and function mdpi.com. Antioxidant defense systems, including enzymatic and non-enzymatic antioxidants, are crucial for regulating the cellular redox state academicjournals.orgmdpi.com. While specific in vitro studies detailing this compound's direct impact on cellular redox regulatory pathways (e.g., Nrf2 signaling) were not prominently found in the provided search results, its demonstrated antioxidant activity suggests an influence on the cellular redox environment by reducing oxidative burden ekb.egnih.gov.

Detailed research findings on this compound's specific IC50 values in various antioxidant assays from the provided sources are limited. However, studies on extracts containing this compound have reported antioxidant potential measured by DPPH and FRAP assays ekb.egscielo.org.mx. For example, an ethyl acetate (B1210297) extract containing this compound showed higher antioxidant potential and better lipid peroxidation inhibition in one study researchgate.net. Another study on a different plant extract where this compound was identified reported DPPH free radical scavenging activity with an IC50 value ekb.eg.

| Assay | Sample | IC50 Value (µg/mL) or Activity | Reference |

| DPPH Radical Scavenging | Daucus carota leaf methanolic extract | 40.75 | ekb.eg |

| DPPH Radical Scavenging | S. jamaicensis essential oil | Minimal scavenging potential | scielo.org.mx |

| FRAP | S. jamaicensis essential oil | Minimal reducing potential | scielo.org.mx |

| Lipid Peroxidation Inhibition | S. fruticosa ethyl acetate extract | Better inhibition | researchgate.net |

| Antioxidant Potential | S. fruticosa ethanol (B145695) extract | 85% | researchgate.net |

Radical Scavenging Activity and Free Radical Neutralization

Research indicates that this compound possesses radical scavenging activity. biosynth.comscispace.com This activity is a key mechanism by which antioxidants combat oxidative stress. By interacting with and neutralizing free radicals, this compound may help to mitigate the damaging chain reactions these unstable molecules can initiate in biological systems. healthaid.co.uk Studies on plant extracts containing this compound have shown antioxidant properties, including scavenging activities against radicals such as ABTS•+. scispace.comresearchgate.net The presence of flavonoids, including this compound, in these extracts is often correlated with their antioxidant capacity. researchgate.net

Attenuation of Oxidative Stress in Biological Systems

Oxidative stress is an imbalance between oxidants and antioxidants, leading to potential disruption of redox signaling and molecular damage. ajol.info Plant-derived bioactive molecules, or phytonutrients, have demonstrated the ability to ameliorate damage caused by oxidative stress. mdpi.comnih.gov While general information on how phytonutrients mitigate oxidative stress through affecting pathways like reactive oxygen species (ROS) production and antioxidant enzyme production is available, specific detailed research findings directly linking this compound to the attenuation of oxidative stress in biological systems at a mechanistic level are still emerging. mdpi.comnih.govnih.govresearchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

Antidiabetic Potential through Enzyme and Receptor Modulation

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. mdpi.comfrontiersin.org One therapeutic strategy to manage postprandial hyperglycemia involves inhibiting enzymes responsible for carbohydrate digestion. mdpi.comresearchgate.netfrontiersin.org Additionally, modulating the activity of certain receptors can influence insulin (B600854) sensitivity and glucose metabolism. researchgate.net

Inhibition of Carbohydrate-Hydrolyzing Enzymes (Alpha-Amylase and Alpha-Glucosidase)

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. Alpha-amylase breaks down complex carbohydrates into smaller units, while alpha-glucosidase further hydrolyzes these units into absorbable monosaccharides like glucose in the small intestine. mdpi.comfrontiersin.orgresearchgate.net Inhibiting these enzymes can slow down glucose absorption and help regulate postprandial blood glucose levels. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org this compound has been identified as a compound that can inhibit both alpha-amylase and alpha-glucosidase activity. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net Studies have included this compound in lists of compounds found in plant extracts that exhibit inhibitory effects on these enzymes. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Modulation of Insulin-like Growth Factor 1 Receptor (IGF1R) Kinase Activity

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a receptor tyrosine kinase that plays a role in various cellular processes, including growth, differentiation, and survival. heraldopenaccess.usnih.gov IGF-I or IGF-II binding to IGF1R promotes tyrosine kinase activity, leading to downstream signaling through pathways like PI3K-AKT and Ras-MAPK. heraldopenaccess.usnih.gov IGF1R signaling has been implicated in various physiological and pathological conditions. heraldopenaccess.usnih.gov Some studies suggest that this compound may be involved in the modulation of IGF1R kinase activity. researchgate.netresearchgate.net this compound has been listed among compounds that may modulate IGF1R kinase activity. researchgate.netresearchgate.net

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Inhibition

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that functions as a ligand-inducible transcription factor. uth.edumdpi.com It plays a master regulatory role in adipocyte differentiation, glucose and lipid metabolism, and inflammation. researchgate.netresearchgate.netuth.edumdpi.com PPAR-γ agonists, such as thiazolidinediones (TZDs), are used to improve insulin sensitivity in type 2 diabetes. uth.edumdpi.com However, modulation of PPAR-γ activity can also involve inhibition. researchgate.netresearchgate.netuth.edu this compound has been identified as a compound that may inhibit PPAR-γ. researchgate.netresearchgate.net this compound is included in lists of natural compounds proposed to modulate PPAR-γ. researchgate.netresearchgate.net

Regulation of Sulfonylurea Receptor (SUR) Function

The sulfonylurea receptor (SUR) is a membrane protein that, in association with Kir6.x subunits, forms the ATP-sensitive potassium (KATP) channel wikipedia.org. These channels play a crucial role in sensing intracellular ATP and ADP levels, thereby regulating the membrane potential and triggering downstream cellular events, particularly in pancreatic beta cells where they are involved in insulin secretion wikipedia.org.

Research suggests that this compound may influence the function of the sulfonylurea receptor. Studies involving cheminformatics analyses and molecular docking have indicated that this compound, along with other compounds like diosmin (B1670713) and hyperin, exhibits binding energies to SUR that are comparable to or slightly stronger than glibenclamide, a known antidiabetic drug that promotes insulin secretion by interacting with SUR on pancreatic beta cells nih.govresearchgate.net. These findings propose that this compound could potentially enhance the interaction of sulfonylureas with SUR, thereby influencing ATP-sensitive potassium channels nih.gov.

Antiviral Effects: Computational and In Vitro Evidence

Flavonoids, including this compound, have been investigated for their potential antiviral properties, acting through various mechanisms such as inhibiting viral multiplication or blocking cell entry plos.org.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

Viral proteases, such as the SARS-CoV-2 main protease (Mpro), are essential for processing viral polyproteins into functional proteins necessary for viral replication scielo.org.mxmdpi.com. Inhibiting these proteases can disrupt the viral life cycle scielo.org.mxbiorxiv.org.

Computational studies, including molecular docking, have explored the potential of various compounds, including this compound, to inhibit viral proteases like the SARS-CoV-2 Mpro plos.orgnih.gov. While some studies have identified other flavonoids with higher predicted binding affinities to SARS-CoV-2 Mpro, this compound has been included in such computational evaluations plos.org.

Computational Molecular Docking and Dynamics Simulations of Viral Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between molecules, such as potential drug compounds and viral proteins microbiologyjournal.orgnih.govmdpi.com. These methods help to understand the binding efficiency and the nature of interactions at the molecular level microbiologyjournal.org.

This compound has been a subject of computational studies investigating its potential interactions with viral proteins. Molecular docking analyses have been utilized to evaluate the binding affinity of this compound to various viral targets, including those from SARS-CoV-2 plos.orgnih.gov. These simulations aim to identify potential inhibitory effects by assessing how this compound might bind to and potentially interfere with the function of key viral proteins involved in processes like host cell entry or replication scielo.org.mxmicrobiologyjournal.org. While specific detailed molecular dynamics simulation data solely focused on this compound's interaction with viral proteins were not extensively found in the provided snippets, molecular dynamics is a recognized method for evaluating the stability and dynamic behavior of protein-ligand complexes identified through docking studies plos.orgnih.govmdpi.com.

Antifungal Properties

This compound has demonstrated fungitoxic activity cookechem.com. Natural dyes obtained from plants containing compounds like datiscetin (B192513) (a related flavonoid) and this compound are believed to contribute to antimicrobial activity tcfdatu.org.

Fungitoxic Spectrum Against Specific Pathogens

Research has investigated the antifungal activity of plant extracts containing this compound against specific fungal pathogens. For instance, datiscetin, a compound found alongside this compound in Datisca cannabina, has shown fungitoxic activity towards F. oxysporum f. sp. dianthi cookechem.com. Additionally, extracts containing this compound from Zanthoxylum riedelianum have exhibited potential antifungal effects against Candida strains, including C. tropicalis, C. guilliermondii, and C. krusei, in in vitro studies sld.curesearchgate.net.

The following table summarizes some reported antifungal activities:

| Plant Extract Source | Compound(s) Present (including this compound) | Fungal Pathogens Tested | Observed Activity | Citation |

| Datisca cannabina | Datiscetin, this compound, etc. | F. oxysporum f. sp. dianthi | Fungitoxic activity | cookechem.com |

| Zanthoxylum riedelianum | This compound, etc. | C. tropicalis, C. guilliermondii, C. krusei, C. albicans | Potential antifungal effect (inhibition zones) | sld.curesearchgate.net |

| Luffa cylindrica | This compound, etc. | Candida albicans, Candida tropicalis, Trichophyton rubrum, Microsporum canis, Epidermophyton flocossum, Trichophyton longifusus, Fusarium solani | Antifungal activity (crude extracts) ijrrjournal.com | ijrrjournal.com |

Investigation of Other Documented Biological Activities

Beyond potential effects on apoptosis and cell cycle, this compound and related compounds have been investigated for other biological activities. This compound is a flavonoid glycoside, and flavonoids are known for their diverse biological effects, including antioxidant and antimicrobial properties. biosynth.comjneonatalsurg.comsemanticscholar.orgresearchgate.netresearchgate.net

Some studies have reported on the antioxidant activity of plant extracts containing this compound. jneonatalsurg.comsemanticscholar.orgresearchgate.netresearchgate.net For example, leaf extracts from Zanthoxylum leprieurii, where this compound was identified, showed antioxidant potential. semanticscholar.orgresearchgate.net Similarly, methanolic extracts from Zanthoxylum zanthoxyloides leaves, containing this compound, also exhibited antioxidant activities. researchgate.net The mode of action of this compound is suggested to involve interaction with free radicals and reactive oxygen species, contributing to its potential antioxidative properties. biosynth.com

Furthermore, investigations into the antimicrobial potential of plant extracts containing this compound have been conducted. Some research indicates that extracts from Zanthoxylum species, which can contain this compound, possess antimicrobial activity. semanticscholar.orgresearchgate.netscispace.com Studies have explored antibacterial and antifungal activities of such extracts. jneonatalsurg.comresearchgate.netscispace.comresearchgate.netcolab.ws

This compound has also been identified as a potential antidiabetic agent in studies involving plant extracts. mdpi.comjppres.comekb.eg Research on Houttuynia cordata extract, which contains this compound, proposed its potential to reduce blood glucose levels and modulate hyperlipidemia. mdpi.com Another study on Farsetia stylosa methanolic extract, also containing this compound, indicated strong inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose production, suggesting potential antihyperglycemic effects. jppres.com this compound was found to establish binding interactions with essential amino acids in these enzymes during molecular docking simulations. jppres.com Similarly, this compound was identified as a high-concentration phenolic constituent in Phlomis aurea extract, which exhibited anti-diabetic properties by increasing glucose absorption in yeast cells and inhibiting α-amylase and α-glucosidase activities. ekb.eg

Table 1: Documented Biological Activities of this compound and Extracts Containing this compound

| Biological Activity | Source (Plant Extract) | Notes |

| Antioxidant Activity | Zanthoxylum leprieurii leaves semanticscholar.orgresearchgate.net, Zanthoxylum zanthoxyloides leaves researchgate.net | Suggested to involve interaction with free radicals and ROS. biosynth.com |

| Antimicrobial Activity | Zanthoxylum species extracts semanticscholar.orgresearchgate.netscispace.com | Includes potential antibacterial and antifungal effects. jneonatalsurg.comresearchgate.netscispace.comresearchgate.netcolab.ws |

| Antidiabetic/Antihyperglycemic | Houttuynia cordata extract mdpi.com, Farsetia stylosa extract jppres.com, Phlomis aurea extract ekb.eg | Proposed mechanisms include enzyme inhibition and glucose absorption. jppres.comekb.eg |

Note: This table is intended to represent data discussed in the text and can be presented as an interactive table in a digital format.

Cellular Models Employed in this compound Preclinical Research

Preclinical research on this compound and plant extracts containing it has utilized various cellular models to investigate biological activities and mechanisms.

Studies on Mammalian Cell Lines (e.g., Cancer Cell Lines, RAW 264.7 Cells)

Mammalian cell lines are widely used in preclinical research, including cancer research and drug discovery, as they provide a consistent source of biological material for experiments. mdpi.com Cancer cell lines are particularly valuable for studying the effects of compounds on cancer cell growth, proliferation, and death. mdpi.comnih.gov While direct studies on this compound using specific cancer cell lines like those mentioned (e.g., MCF-7, MDA-MB-231) were not detailed in the search results, these cell lines are commonly used to evaluate the effects of potential anti-cancer agents, including assessing cellular proliferation, cytotoxicity, and apoptotic effects.

RAW 264.7 cells, a murine macrophage cell line, are frequently employed in the study of inflammation and immune responses. chalcogen.rolynchburg.edue-jkfn.orgmbl.or.kr These cells are used to investigate the effects of compounds on processes such as nitric oxide production and the secretion of pro-inflammatory cytokines. e-jkfn.orgmbl.or.kr Studies using RAW 264.7 cells have explored the effects of various substances on cell attachment, fusion, and inflammatory mediators. chalcogen.rolynchburg.edue-jkfn.orgmbl.or.kr While the provided search results did not specifically detail studies using this compound on RAW 264.7 cells, this cell line represents a relevant model for investigating potential immunomodulatory or anti-inflammatory activities of this compound or extracts containing it.

Microbiological Assays (e.g., Bacterial and Fungal Culture Models)

Microbiological assays are used to evaluate the activity of compounds against bacteria and fungi. These assays typically involve exposing bacterial or fungal cultures to the compound of interest and measuring the effect on growth or viability. As mentioned in Section 4.1.7, studies have investigated the antibacterial and antifungal activities of plant extracts containing this compound using such assays. jneonatalsurg.comresearchgate.netscispace.comresearchgate.netcolab.ws These assays are fundamental in determining the potential of a compound or extract as an antimicrobial agent.

Table 2: Cellular Models Used in Preclinical Research Relevant to this compound Studies

| Cellular Model | Type of Research | Examples of Investigations (General) |

| Mammalian Cell Lines | Cancer research, Drug discovery, Cellular mechanisms | Cell proliferation, Cytotoxicity, Apoptosis, Cell cycle effects. mdpi.comnih.gov |

| RAW 264.7 Macrophage Cells | Inflammation, Immune response | Nitric oxide production, Cytokine secretion, Cell attachment, Fusion. chalcogen.rolynchburg.edue-jkfn.orgmbl.or.kr |

| Bacterial Culture Models | Antimicrobial activity | Inhibition of bacterial growth or viability. jneonatalsurg.comresearchgate.netscispace.comresearchgate.netcolab.ws |

| Fungal Culture Models | Antimicrobial activity | Inhibition of fungal growth or viability. jneonatalsurg.comresearchgate.netscispace.comresearchgate.netcolab.ws |

Note: This table is intended to represent data discussed in the text and can be presented as an interactive table in a digital format.

Structure Activity Relationship Sar Studies of Datiscin and Its Analogs

Conformational Analysis and Bioactivity Correlation with Glycosylation

The presence of a sugar moiety (glycosylation) significantly influences the conformation and biological activity of flavonoids like datiscin. The type of sugar and its linkage position to the flavonoid aglycone can alter the molecule's polarity, solubility, and interaction with biological targets.

Influence of Sugar Moiety Type and Linkage Position on Pharmacological Profile

Studies have indicated that the nature of the sugar moiety and its attachment position are important for the activity of glycosylated flavonoids. For instance, in the context of inhibiting SARS-CoV-2 main protease (Mpro), flavonoids substituted at the C3 position with sugar moieties tend to display higher binding scores compared to those substituted at C7. plos.orgnih.gov The specific sugar also matters; flavonoids with a rhamnose sugar at position 3 have shown stronger binding affinity to SARS-CoV-2 Mpro than this compound, which has a glucose substitution at position 3. plos.orgnih.gov

The presence of sugar moieties generally leads to enhanced bioavailability of the corresponding flavonoid aglycone, although the rate of absorption can vary depending on the sugar. Flavonoids with glucose moieties appear to be absorbed more rapidly than those with rhamnosides, rhamnoglucosides, rutinosides, and neohesperidosides substitutions. plos.org

Research on protein disulfide isomerase (PDI) inhibition has also highlighted the importance of the glycosidic linkage. Flavonols with a 3-O-glycosidic linkage, including this compound, have been shown to inhibit PDI reductase activity. scispace.comashpublications.orgdrrathresearch.org Conversely, metabolites lacking a 3-O-glycoside did not exhibit this inhibitory activity. scispace.comashpublications.org This suggests that the sugar at the C3 position plays a critical role in the interaction with PDI.

Comparative Studies with this compound Aglycones and Related Glycosides

Comparing the bioactivity of this compound with its aglycone, datiscetin (B192513), and other related glycosides provides insights into the role of the sugar moiety. Datiscetin is the aglycone of this compound, meaning it is the flavonoid structure without the attached sugar. frontiersin.org

Studies on PDI inhibition have shown that while this compound (a 3-O-glycoside) inhibits PDI, its aglycone, datiscetin, does not. scispace.comashpublications.orgdrrathresearch.org This directly demonstrates the crucial role of the glycosylation at the C3 position for this specific activity.

In the context of SARS-CoV-2 Mpro inhibition, while some natural aglycone flavonoids show high docking scores, glycosylated flavonoids generally display even higher scores. nih.gov However, the specific sugar and its position are key, as seen in the comparison between this compound (glucose at C3) and other glycosides like quercetin (B1663063) 3-rhamnoside (rhamnose at C3), with the latter showing stronger binding affinity in some studies. plos.orgnih.gov

Datiscetin and this compound are among the most abundant flavonoids found in Datisca glomerata. frontiersin.org The presence and relative abundance of both the glycoside and the aglycone in the plant suggest potential differences in their roles and activities.

Rational Design of this compound Derivatives for Enhanced Bioactivity

Rational design of this compound derivatives involves modifying the chemical structure based on SAR information to improve desired biological activities, such as potency, selectivity, or pharmacokinetic properties. While specific detailed examples of synthesized this compound derivatives and their enhanced bioactivity were not extensively detailed in the search results, the principles of rational design are applied to flavonoid structures, including those related to this compound.

The understanding gained from SAR studies, particularly regarding the influence of glycosylation and the importance of specific functional groups and substitution patterns, guides the design process. For instance, if a study reveals that a particular sugar moiety or linkage enhances activity against a target, chemists can synthesize this compound analogs incorporating these features. Conversely, if the aglycone shows a different or desirable activity profile, modifications to the aglycone structure itself could be explored.

Computational modeling techniques, discussed in the following section, are integral to the rational design process, allowing for the prediction of how structural modifications might impact binding affinity and stability before chemical synthesis is undertaken. researchgate.netnih.govnih.govrsc.org

Computational Modeling for SAR Prediction and Validation

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict and validate the SAR of compounds like this compound. These methods provide insights into the potential interactions between this compound or its derivatives and their biological targets at the molecular level. researchgate.netnih.govuni-jena.deuni.lumdpi.comekb.egmdpi.comscilit.comnih.gov

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is widely used to predict the binding pose and affinity of a ligand (like this compound) within the active site of a target protein. researchgate.netnih.govuni-jena.deuni.lumdpi.comekb.egmdpi.comscilit.comnih.gov This technique estimates the strength of the interaction based on scoring functions that consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions.

Studies investigating the interaction of flavonoids with SARS-CoV-2 Mpro have utilized molecular docking to assess the binding affinity of this compound and other glycosylated flavonoids. plos.orgnih.govekb.egresearchgate.net These simulations have helped to identify key residues in the protein's active site that interact with this compound and to compare its predicted binding strength with that of other compounds. For example, docking studies have shown that this compound can establish binding interactions with essential amino acids in enzymes like α-amylase and α-glucosidase, suggesting potential antihyperglycemic activity. jppres.com this compound has also shown robust interactions with the thyroid hormone receptor β1 (TRβ1) in docking studies. mdpi.com

Molecular docking provides valuable initial insights into potential biological targets and the likely mode of binding, guiding further experimental studies and rational design efforts.

Molecular Dynamics (MD) Simulations for Stability and Binding Affinity

Molecular Dynamics (MD) simulations provide a more dynamic view of ligand-target interactions compared to static docking studies. nih.govekb.egnih.govrsc.orgnih.govrsc.org MD simulations simulate the movement of atoms and molecules over time, allowing researchers to assess the stability of the ligand-protein complex, conformational changes, and refine binding affinity calculations.

While specific detailed MD simulation data for this compound was not extensively found in the provided search results, MD simulations are commonly used in conjunction with docking to provide a more comprehensive understanding of the binding process and the stability of the resulting complex. researchgate.netresearchgate.net For instance, MD simulations were performed in a study on glycosylated flavonoids as SARS-CoV-2 Mpro inhibitors to evaluate the dynamic behavior and stability of the protein in complex with the best-docking compounds, including rutin (B1680289) (a related flavonol glycoside). researchgate.net These simulations can help validate docking results and provide deeper insights into the nature of the interactions, such as the persistence of hydrogen bonds and hydrophobic contacts over time.

MD simulations are essential for understanding the flexibility of both the ligand and the protein and how this flexibility influences binding, which is crucial for accurate SAR prediction and rational drug design. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10054207 uni.lunih.gov |

| Datiscetin | 5281610 nih.govuni.lu |

| Rutin | 5280805 (from other searches, not explicitly in provided snippets, but mentioned as a related glycoside) |

| Quercetin 3-Rhamnoside | 5280451 (from other searches, not explicitly in provided snippets, but mentioned as a related glycoside) |

| Hyperoside | 5280713 (from other searches, not explicitly in provided snippets, but mentioned as a related glycoside) |

| Isoquercetin | 5280804 (from other searches, not explicitly in provided snippets, but mentioned as a related glycoside) |

| Genistin | 5281721 (from other searches, not explicitly in provided snippets, but mentioned as a related glycoside) |

Interactive Data Tables

Advanced Analytical Methodologies for Datiscin Quantification and Characterization

Sophisticated Extraction and Purification Strategies

The isolation of datiscin from its natural sources, such as Datisca cannabina, involves carefully designed extraction and purification protocols aimed at maximizing yield and purity.

Optimized Solvent-Based Extraction Protocols (e.g., Methanol (B129727), Ethanol (B145695), Acetone)

Solvent-based extraction is a fundamental step in isolating this compound from plant matrices. The choice of solvent significantly impacts the efficiency of the extraction process, as the polarity of the solvent affects the solubility of the target compound. Common solvents employed for the extraction of phenolic compounds, including flavonoids like this compound, are methanol, ethanol, and acetone (B3395972), often used in aqueous mixtures. foodandnutritionresearch.netftb.com.hrmdpi.comresearchgate.net

Research indicates that the effectiveness of extraction solvents can vary depending on the plant material and the specific compounds being targeted. For instance, studies on the extraction of total polyphenol content from buckwheat have shown that 80% acetone can be more effective than methanol or ethanol at various concentrations. foodandnutritionresearch.net Similarly, aqueous solutions of ethanol or acetone (e.g., 30%) at elevated temperatures (e.g., 60°C) have been found to be efficient for polyphenol extraction from sage leaves. ftb.com.hr The polarity of polyphenols ranges from polar to non-polar, necessitating a range of solvents or their mixtures with water for efficient extraction. ftb.com.hr Methanol and ethanol are widely used polar solvents capable of extracting a variety of polar and nonpolar compounds, including phenolic compounds and flavonoids. mdpi.com Acetone is considered a medium-polar solvent effective for extracting medium-polar compounds like phenolic compounds and flavonoids. mdpi.com

Factors such as solvent composition, extraction time, temperature, solid-to-liquid ratio, and particle size can significantly influence the efficiency of solid-liquid extraction. ftb.com.hr While conventional extraction methods are widely used due to their simplicity and low cost, optimizing these parameters is key to improving the yield and purity of this compound extracts. ftb.com.hr

Advanced Chromatographic Fractionation and Purification Techniques

Following initial extraction, chromatographic techniques are essential for further fractionating and purifying this compound from complex mixtures. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Column chromatography is a common method used for the separation of constituents from plant extracts. researchgate.netresearchgate.net

Studies involving the analysis of plant extracts have utilized techniques such as vacuum liquid chromatography (VLC) and column chromatography with various solvent gradients to separate phytochemicals. researchgate.net Preparative thin-layer chromatography (p-TLC) has also been employed for the isolation of constituents. researchgate.net For instance, the separation of compounds from Dioscorea hirtiflora tuber extract involved column chromatography and p-TLC. researchgate.net Anion exchange chromatography has been used in the purification of sugars, including rutinose, which is a component of this compound. nih.gov

The selection of the appropriate chromatographic method and stationary/mobile phases is critical for achieving high purity of this compound. The goal is to effectively separate this compound from other co-extracted compounds, including other flavonoids and plant metabolites.

High-Resolution Spectroscopic and Chromatographic Identification and Quantification

Precise identification and accurate quantification of this compound in complex samples rely on the application of high-resolution analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). windows.netmdpi.comresearchgate.netbattelle.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used technique for the quantitative analysis of various compounds, including flavonoids like this compound. ftb.com.hrnih.govmdpi.comjasco-global.comdiva-portal.orgnih.govyoutube.com It allows for the separation of this compound from other components in an extract based on their differential affinities for the stationary phase. Quantification in HPLC is typically achieved by using calibration curves prepared from known concentrations of a standard sample. jasco-global.com Both external and internal standard methods can be employed for quantification. jasco-global.com

Key parameters in HPLC method development for this compound analysis include the choice of column, mobile phase composition, temperature, and detection method. jasco-global.com Confirmation of component peaks in standard samples and examination of separation conditions are crucial steps in establishing a reliable HPLC method. jasco-global.com Linearity of the calibration curve, quantitative reproducibility, and the ability to separate the target component from contaminants are important aspects of method validation. jasco-global.comyoutube.com

Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)

Reversed-Phase HPLC (RP-HPLC) is a common mode for analyzing relatively non-polar to moderately polar compounds, which includes many flavonoids. nih.gov Coupling RP-HPLC with a Diode Array Detector (DAD) provides valuable information for both identification and quantification. ftb.com.hrdiva-portal.orgresearchgate.netresearchgate.netmdpi.commjcce.org.mkplos.org A DAD detector allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing spectral characteristics that aid in the identification of eluting peaks. researchgate.nettcfdatu.org

RP-HPLC-DAD has been successfully applied in the analysis of natural pigments from Datisca cannabina, where datiscetin (B192513), the aglycone of this compound, was identified as a main component. researchgate.nettcfdatu.org The detection wavelength is selected based on the chemical nature of the compounds being analyzed; for vegetable mordant dyes like those from D. cannabina, 255 nm has been used as an optimal detection wavelength. researchgate.nettcfdatu.org

The retention time and the characteristic UV-Vis spectrum obtained from the DAD are used to identify this compound by comparison with authentic standards. jasco-global.comtcfdatu.org Quantitative analysis is then performed by measuring the peak area or height at a specific wavelength and relating it to the calibration curve. jasco-global.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govmdpi.comcolab.wsthermofisher.comtainstruments.comnih.govscispace.comimpactfactor.orgekb.egtjnpr.org It is widely used for metabolite profiling, identification, and quantification in complex biological and natural product samples. mdpi.comthermofisher.comnih.gov LC-MS is particularly well-suited for the analysis of polar and semi-polar compounds, making it highly applicable to flavonoids like this compound. nih.govthermofisher.comimpactfactor.org

LC-MS provides information on the molecular weight of the eluting compounds, and tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are highly characteristic of a compound's structure. nih.govnih.govmdpi.comthermofisher.comekb.eg This fragmentation information is invaluable for confirming the identity of this compound and for the structural elucidation of unknown metabolites. nih.govmdpi.comthermofisher.com

Various ionization techniques are used in LC-MS, with electrospray ionization (ESI) being commonly preferred for profiling polar metabolites as it typically forms intact molecular ions. nih.govthermofisher.comimpactfactor.org High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, allow for the calculation of empirical formulas from molecular ions, further aiding in identification. thermofisher.com

LC-MS/MS has been used in studies to identify phenolic compounds, including this compound, in plant extracts. impactfactor.orgekb.eginformaticsjournals.co.in The technique enables the detection and characterization of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. impactfactor.orgekb.eg This allows for both targeted analysis of this compound and untargeted metabolite profiling to identify other compounds present in the sample. mdpi.comthermofisher.comnih.gov

LC-MS methods can be developed for both qualitative identification and quantitative analysis of this compound. nih.govmdpi.com While spectral libraries for LC-MS compound identification are not as extensive as those for GC-MS, the presence of the precursor or molecular ion and the fragmentation data are crucial for searching databases and confirming identities, sometimes requiring comparison with authentic standards. nih.govthermofisher.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

UPLC-QTOF-MS is a technique that combines the high chromatographic resolution of Ultra-Performance Liquid Chromatography with the accurate mass measurement capabilities of Quadrupole Time-of-Flight Mass Spectrometry. This hyphenated technique is effective for the rapid identification of numerous chemical compounds, providing accurate mass and elemental composition information, and aiding in the differentiation of isomeric compounds ekb.eg.

UPLC-QTOF-MS analysis has been applied to the chemical profiling of plant extracts where this compound is present. For instance, in the analysis of Daucus carota leaf extract, UPLC-QTOF-MS/MS in negative ion mode was used, leading to the identification of 34 compounds, including flavonoids like this compound, based on their retention times and fragmentation patterns ekb.eg. Similarly, UPLC-Q-TOF-MS has been utilized for the analysis of chemical ingredients in tea-seed oil and for metabolomics studies of Codonopsis lanceolata frontiersin.orgmdpi.com. These studies highlight the utility of UPLC-QTOF-MS in comprehensive chemical profiling and the identification of various secondary metabolites.

High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a key technique for the targeted and untargeted analysis of compounds like this compound. LC-HRMS provides precise mass measurements, which are crucial for determining the elemental composition of analytes and confirming their identity. This method is beneficial for food safety monitoring and the screening of various contaminants, including natural compounds in extracts thermofisher.comeurl-pesticides.eu.

LC-HRMS has been used in the analysis of flavonoid compounds from plant extracts. For example, it was employed to characterize the phytochemical composition of nanoherbal extracts from P. emblica fruit and to identify flavonoids in Zanthoxylum zanthoxyloides extracts researchgate.net. While the specific application to this compound in these studies is noted, LC-HRMS in general offers the high mass accuracy needed to distinguish this compound from other compounds with similar nominal masses. LC-HRMS untargeted analysis methods have also been developed for profiling compounds in biological fluids, demonstrating the technique's broad applicability in complex sample analysis nih.gov.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MSn, is a technique used to fragment selected ions (precursor ions) into smaller ions (product ions). The resulting fragmentation pattern provides detailed structural information about the precursor ion lcms.cznationalmaglab.org. This is particularly valuable for confirming the structure of a compound like this compound and differentiating it from isomers.

In the context of flavonoids, MS/MS studies have revealed specific fragmentation patterns, such as the loss of water (dehydration) and carbon monoxide (CO) from protonated molecular ions mdpi.com. The fragmentation of flavonoids can also be explored in negative ion mode, where specific product ions resulting from processes like the retro Diels-Alder (RDA) reaction can be observed mdpi.com. Analysis of MS/MS fragmentation patterns allows for the proposal of fragmentation pathways, which helps in the structural elucidation of unknown flavonoids mdpi.com. Computational tools can also be used to predict electron ionization mass spectra and assist in compound identification by comparing predicted spectra with measured ones researchgate.net.

For this compound, proposed mass fragmentation pathways have been interpreted, showing a parent ion after cleavage of glycosidic bonds that undergoes further fragmentation, including the loss of water researchgate.net. This fragmentation analysis is crucial for confirming the presence and structural features of this compound in analytical samples.

Electron Spray Ionization (ESI) Mass Spectrometry for Structural Confirmation

Electron Spray Ionization (ESI) is a soft ionization technique commonly coupled with Mass Spectrometry, including TOF and tandem MS systems. ESI is suitable for the analysis of polar and thermolabile compounds like flavonoids, producing primarily protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) or adduct ions researchgate.net. ESI-MS is widely used for determining the molecular weight of compounds and has been applied to the identification of polyphenols and drug metabolites in complex matrices researchgate.net.

When ESI is coupled with tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for structural confirmation. By selecting the molecular ion of this compound and subjecting it to fragmentation in the MS/MS stage, the resulting product ion spectrum can be compared to reference spectra or used to deduce structural features nationalmaglab.orgresearchgate.net. ESI-MS/MS analysis allows for the creation of searchable spectral libraries, which can aid in the identification and confirmation of various flavonoids, including those with closely related structures researchgate.net. LC-ESI-TOF-MS analysis has been used for thorough small-molecule, non-targeting examination of plant extracts, with identification aided by comparison to reference databases ekb.eg.

The use of ESI in conjunction with high-resolution and tandem mass spectrometry techniques provides comprehensive data for the confident identification and structural confirmation of this compound in various analytical applications.

Analytical Data Summary for this compound (Illustrative based on common flavonoid analysis principles)

While specific detailed quantitative data for this compound across all these techniques from the provided sources is limited, the principles and types of data obtained are consistent with flavonoid analysis. Below is an illustrative table summarizing the type of data generated by these methods for compounds like this compound.

| Analytical Technique | Key Data Generated | Application to this compound Analysis |

| UPLC-QTOF-MS | Retention Time, Accurate Mass (m/z), Isotopic Profile | Identification in complex mixtures, Elemental composition determination ekb.eg. |